N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide
Overview
Description
N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a carboxamide group, a chloro group, and an amino-methoxyphenyl group, which contribute to its unique chemical properties.
Scientific Research Applications
N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide typically involves the following steps:
Formation of the Amino-Methoxyphenyl Intermediate: This step involves the nitration of 4-methoxyaniline to form 4-methoxy-2-nitroaniline, followed by reduction to yield 4-amino-2-methoxyaniline.
Coupling with Pyridine Derivative: The amino-methoxyphenyl intermediate is then coupled with a 4-chloro-2-pyridinecarboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino and methoxy groups can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with a methoxy group would yield a methoxy-substituted pyridinecarboxamide derivative.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, while the pyridine and carboxamide groups can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide
- N-(4-Amino-2-methoxyphenyl)methanesulfonamide
Uniqueness
N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide is unique due to the presence of the chloro group on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can contribute to its specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-4-chloropyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-12-7-9(15)2-3-10(12)17-13(18)11-6-8(14)4-5-16-11/h2-7H,15H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPZFZPJVFGNMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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